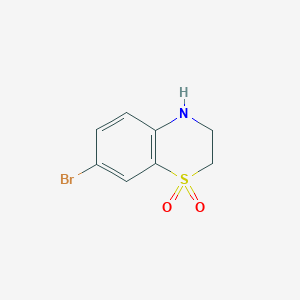
5-Bromo-4-chloroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloroquinoline-3-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. The presence of bromine, chlorine, and nitrile groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The chlorine atom is introduced via a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other nucleophilic reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its biological activity.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments.
Material Science:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Chloroquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromoquinoline-3-carbonitrile: Lacks the chlorine atom, leading to different chemical properties.
5-Bromo-4-chloroquinoline:
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility.
Propriétés
Formule moléculaire |
C10H4BrClN2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
5-bromo-4-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
Clé InChI |
WLVPFJKNQFYRQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
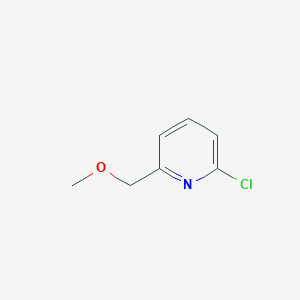
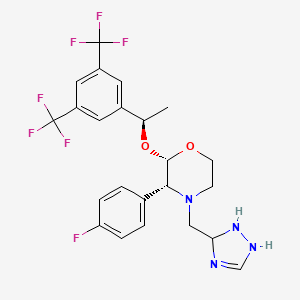

![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
amine hydrochloride](/img/structure/B13648353.png)
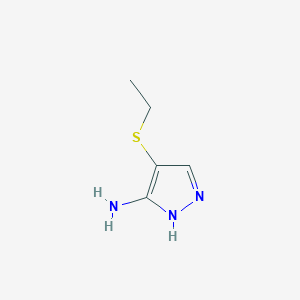
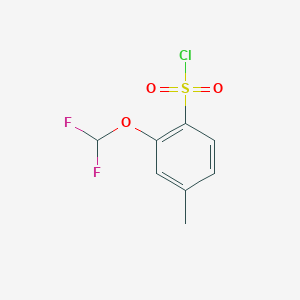

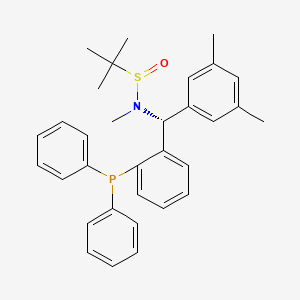
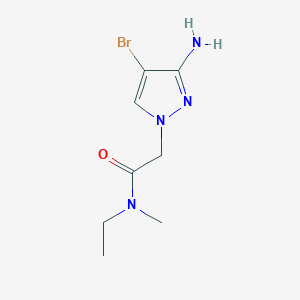

![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
